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molecular formula C20H17NO3 B8469252 1-Diphenylmethoxycarbonylmethyl-4-pyridone

1-Diphenylmethoxycarbonylmethyl-4-pyridone

Cat. No. B8469252
M. Wt: 319.4 g/mol
InChI Key: CMOGGGSJBATYQO-UHFFFAOYSA-N
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Patent
US05403835

Procedure details

The 1-benzhydryloxycarbonylmethyl-4-pyridothione represented by the formula V is produced in accordance with a method disclosed in J. Chem. Soc., p. 3610 (1958). For example, it is produced by reacting benzhydryl α-chloroacetate with 4-hydroxypyridine in a solvent of N,N-dimethylformamide in the presence of potassium carbonate at a temperature of from 40° to 80° C. to obtain 1-benzhydryloxycarbonylmethyl-4-pyridone, followed by reacting phosphorus pentasulfide with the compound thereby obtained in a solvent of tetrahydrofuran at a temperature of from 40° to 80° C.
[Compound]
Name
1-benzhydryloxycarbonylmethyl-4-pyridothione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzhydryl α-chloroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4].[OH:19][C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH:6]([O:5][C:3]([CH2:2][N:23]1[CH:24]=[CH:25][C:20](=[O:19])[CH:21]=[CH:22]1)=[O:4])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
1-benzhydryloxycarbonylmethyl-4-pyridothione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
benzhydryl α-chloroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is produced in accordance with a method
CUSTOM
Type
CUSTOM
Details
of from 40° to 80° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC(=O)CN1C=CC(C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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